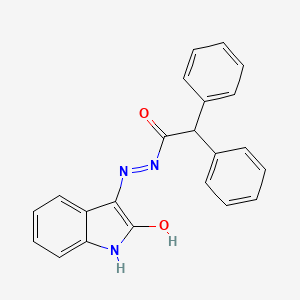
(Z)-N'-(2-氧代吲哚-3-亚基)-2,2-二苯基乙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities This compound is derived from isatin and diphenylacetic acid hydrazide, and it features a unique structure that includes an indolinone moiety and a hydrazone linkage
科学研究应用
(Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, antibacterial, and antifungal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide typically involves the condensation reaction between isatin and diphenylacetic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve isatin and diphenylacetic acid hydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
(Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinoline derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted indolinone derivatives.
作用机制
The mechanism of action of (Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides: Known for their inhibitory activity against EGR-1 DNA-binding activity.
2-(2-oxoindolin-3-ylidene)-2-cyanoacetic acid derivatives: Used in the synthesis of quinoline derivatives.
Bis(2-oxoindolin-3-ylidene)-benzodifuran-dione: Utilized in the development of high-mobility ambipolar transistors.
Uniqueness
(Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide stands out due to its unique hydrazone linkage and the presence of both indolinone and diphenylacetic acid moieties
属性
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21(25-24-20-17-13-7-8-14-18(17)23-22(20)27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,23,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJZURHQNLRNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














